molecular formula C19H22N2O2S B7531850 N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No. B7531850
M. Wt: 342.5 g/mol
InChI Key: TUXKCWFNQWFRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. It has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors such as the dopamine receptor and the cannabinoid receptor.
Biochemical and Physiological Effects:
N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its pharmacological activities and potential therapeutic applications. Another direction is to explore its use in combination with other drugs for the treatment of various diseases. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its use in drug development.

Synthesis Methods

The synthesis of N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves the reaction between 5-methylthiophene-2-carboxylic acid, 2-phenylacetyl chloride, and pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and yields the desired compound in good yield.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14-9-10-16(24-14)13-20-19(23)17-8-5-11-21(17)18(22)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,17H,5,8,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXKCWFNQWFRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.